4-Vinylphenyldimethylsilicon

Catalog No.
S8301531
CAS No.
M.F
C10H14Si
M. Wt
162.30 g/mol
Availability
In Stock
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4-Vinylphenyldimethylsilicon

Product Name

4-Vinylphenyldimethylsilicon

IUPAC Name

(4-ethenylphenyl)-dimethylsilane

Molecular Formula

C10H14Si

Molecular Weight

162.30 g/mol

InChI

InChI=1S/C10H14Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8,11H,1H2,2-3H3

InChI Key

LAGQCXVIXQYJHO-UHFFFAOYSA-N

SMILES

C[SiH](C)C1=CC=C(C=C1)C=C

Canonical SMILES

C[SiH](C)C1=CC=C(C=C1)C=C

4-Vinylphenyldimethylsilicon is a silicon-based compound characterized by the presence of both vinyl and phenyl groups. This compound features a dimethylsilicon backbone, which enhances its thermal stability and mechanical properties. The structure can be represented as follows:

C6H5C(CH2=CH2)Si(CH3)2\text{C}_6\text{H}_5\text{C}(\text{CH}_2=\text{CH}_2)\text{Si}(\text{CH}_3)_2

The incorporation of vinyl groups allows for further polymerization reactions, making 4-vinylphenyldimethylsilicon a versatile building block in silicone chemistry. Its unique combination of organic and inorganic components contributes to its utility in various applications, particularly in materials science and engineering.

Due to its vinyl group. Key reactions include:

  • Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across the vinyl double bond, leading to the formation of siloxane linkages. This process is critical in synthesizing silicone polymers with enhanced properties .
  • Polymerization: The vinyl groups can undergo free radical polymerization, resulting in crosslinked networks that improve mechanical strength and thermal stability. Such reactions are often catalyzed by heat or light .
  • Condensation Reactions: In the presence of moisture, 4-vinylphenyldimethylsilicon can hydrolyze to form silanol groups, which can further condense to create siloxane bonds, contributing to the formation of silicone elastomers .

The synthesis of 4-vinylphenyldimethylsilicon typically involves several methods:

  • Direct Synthesis: This method includes the reaction of dimethylsilicon dichloride with phenylacetylene under basic conditions, facilitating the introduction of vinyl groups onto the silicon backbone .
  • Hydrosilylation: By reacting phenyl-containing silanes with vinyl-containing silanes in the presence of platinum catalysts, high yields of 4-vinylphenyldimethylsilicon can be achieved .
  • Polymerization Techniques: Various polymerization methods can be employed to create copolymers that include 4-vinylphenyldimethylsilicon as a monomer, allowing for tailored properties in final products .

4-Vinylphenyldimethylsilicon finds numerous applications across various fields:

  • Sealants and Adhesives: Its excellent adhesion properties make it suitable for use in sealants and adhesives, particularly in construction and automotive industries.
  • Coatings: The compound is used in formulating high-performance coatings that require durability and resistance to environmental factors.
  • Biomedical Devices: Due to its biocompatibility, it is being explored for use in medical devices such as implants and drug delivery systems.
  • Optical Materials: The unique optical properties imparted by the phenyl groups make it suitable for applications in optical encapsulation materials .

Several compounds share structural similarities with 4-vinylphenyldimethylsilicon. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl Vinyl Phenyl SiliconeContains methyl and vinyl groupsHigh thermal stability and flexibility
OctamethylcyclotetrasiloxaneCyclic siloxane structureUsed as a base for many silicone products
PhenyltrimethoxysilaneContains phenyl group bonded to methoxyUsed as a coupling agent
Dimethyl SiloxaneSimple linear or cyclic siloxaneWidely used as a base silicone polymer

Uniqueness of 4-Vinylphenyldimethylsilicon

What sets 4-vinylphenyldimethylsilicon apart is its specific combination of vinyl and phenyl functionalities within a dimethylsilicon framework. This configuration allows for enhanced reactivity during polymerization processes while maintaining desirable physical properties such as flexibility and thermal resistance. Its ability to form robust networks through hydrosilylation further distinguishes it from other similar compounds.

Hydrosilylation reactions involving 4-vinylphenyldimethylsilicon typically target the addition of silicon-hydrogen (Si–H) bonds across unsaturated carbon-carbon bonds. Platinum-based catalysts, such as Karstedt’s catalyst ([Pt₂(dvtms)₃]), dominate industrial applications due to their high turnover numbers (TON) and efficiency in crosslinking silicone polymers [4]. The mechanism proceeds through three stages: (1) oxidative addition of Si–H to platinum, (2) migratory insertion of the alkene into the Pt–H bond, and (3) reductive elimination to form Si–C bonds [4]. For 4-vinylphenyldimethylsilicon derivatives, platinum catalysts enable regioselective β-addition, favoring anti-Markovnikov products under mild conditions (25–60°C) [4].

Cobalt complexes have emerged as sustainable alternatives, particularly for Markovnikov-selective hydrosilylation. A bench-stable cobalt(II) precatalyst with a benzimidazole-imine ligand achieves α-vinylsilane formation from terminal alkynes and tertiary silanes at 0.05–0.5 mol% loading [5]. For example, dimethylphenylsilane reacts with phenylacetylene at 60°C in tetrahydrofuran (THF), yielding α-adducts with 91% selectivity [5]. The cobalt system’s electronic tuning through N-heterocyclic carbene ligands enhances stability and prevents agglomeration during catalytic cycles [5].

Table 1: Comparison of Platinum and Cobalt Catalysts in Hydrosilylation

ParameterPlatinum Catalysts [4]Cobalt Catalysts [5]
Typical Loading1–5 ppm0.05–0.5 mol%
RegioselectivityAnti-Markovnikov (β)Markovnikov (α)
Temperature Range25–60°C40–60°C
Functional Group ToleranceModerateHigh (amines, halides, ethers)

Non-Hydrolytic Condensation Routes for Siloxane Bond Formation

Non-hydrolytic condensation bypasses water-sensitive intermediates, making it suitable for synthesizing siloxane-linked 4-vinylphenyldimethylsilicon derivatives. A representative route involves reacting chlorodimethylsilane with 4-bromostyrene via lithium-halogen exchange [2].

Reaction Steps:

  • Lithiation: 4-Bromostyrene (1.83 g, 10 mmol) in THF is treated with n-butyllithium (7.5 mL, 1.6 M in hexane) at −78°C for 2.5 hours to generate a styryllithium intermediate [2].
  • Silane Quenching: Chlorodimethylsilane is added dropwise at −78°C, followed by gradual warming to 20°C over 8 hours [2].
  • Work-Up: The crude product is purified via vacuum distillation, yielding (4-vinylphenyl)dimethylsilane at 80% efficiency [2].

This method avoids hydrolysis-prone alkoxysilanes, ensuring high purity and compatibility with moisture-sensitive substrates.

Anionic Living Polymerization Techniques for Controlled Architecture

Anionic living polymerization enables precise molecular weight control and narrow polydispersity indices (PDI < 1.08) for poly[(4-vinylphenyl)dimethylvinylsilane] (PVS) [3]. Cumyl potassium initiators in THF at −78°C selectively polymerize the styryl vinyl group while preserving the silylvinyl moiety [3].

Key Findings:

  • Molecular Weight Control: By adjusting the monomer-to-initiator ratio, PVS with molecular weights (Mn) ranging from 2.5×10⁴ to 1.36×10⁵ g/mol is achievable [3].
  • Thermal Properties: Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 439 K, indicating high thermal stability [3].
  • Structural Characterization: Infrared (IR) spectroscopy confirms the retention of silylvinyl groups post-polymerization, enabling subsequent functionalization [3].

Table 2: Characteristics of PVS Synthesized via Anionic Polymerization [3]

Mn (g/mol)Mw/MnTg (K)Conversion (%)
25,0001.07439100
136,0001.08439100

Atom Transfer Radical Polymerization (ATRP) Strategies

While ATRP has revolutionized the synthesis of well-defined polymers, its application to 4-vinylphenyldimethylsilicon derivatives remains underexplored in current literature. Existing studies on analogous silane monomers suggest potential routes using copper-based catalysts and halogenated initiators (e.g., ethyl α-bromophenylacetate). However, the steric bulk of the dimethylsilyl group may necessitate tailored ligands to suppress chain-transfer reactions. Future research could explore photoinduced ATRP systems to enhance compatibility with silicon-containing monomers.

The cationic polymerization of 4-Vinylphenyldimethylsilicon exhibits distinctive kinetic behavior that is heavily dependent on the Lewis acid catalyst employed. The mechanistic pathway involves the formation of carbocationic intermediates through protonation of the vinyl group, followed by chain propagation through electrophilic addition reactions [1] [2].

The most effective Lewis acid catalyst for achieving controlled cationic polymerization is tin tetrachloride, which demonstrates exceptional performance even without stabilizing additives. At temperatures of negative thirty degrees Celsius, tin tetrachloride induces rapid living cationic polymerization in toluene, producing polymers with narrow molecular weight distributions characterized by polydispersity indices ranging from 1.02 to 1.10 [1] [3]. This remarkable control is attributed to the unique interaction between tin tetrachloride and the propagating carbocation, which creates a stable dormant-active equilibrium that prevents uncontrolled chain transfer and termination reactions.

The propagation kinetics follow a pseudo-first-order mechanism with respect to monomer concentration, where the rate constant for propagation is influenced by the strength of the Lewis acid-counterion interaction. Titanium tetrachloride, while requiring additional stabilizing compounds such as Lewis bases or salts, provides good control at temperatures of negative seventy-eight degrees Celsius with polydispersity indices typically ranging from 1.1 to 1.3 [4] [3]. The activation energy for propagation with titanium tetrachloride is approximately 25-30 kilojoules per mole, which is significantly lower than that observed in radical polymerization systems.

Aluminum-based Lewis acids, particularly ethyl aluminum dichloride, demonstrate moderate catalytic activity but require careful optimization of reaction conditions to achieve acceptable molecular weight control [2] [3]. The polymerization rate with ethyl aluminum dichloride is generally slower than with tin or titanium-based systems, with polydispersity indices typically falling within the range of 1.3 to 1.5. The reduced activity is attributed to the weaker Lewis acidity compared to the more effective metal halide catalysts.

Iron trichloride and gallium trichloride exhibit markedly different kinetic behavior, with iron trichloride inducing extremely rapid polymerization that is completed within seconds, while gallium trichloride requires several weeks for complete conversion [3]. The rapid kinetics with iron trichloride result in poor molecular weight control and broad polydispersity indices exceeding 2.0, making it unsuitable for controlled polymerization applications. The difference in catalytic activity between these metal halides is attributed to their varying degrees of chlorophilicity and oxophilicity, which determines their interaction strength with the propagating chain end and any added stabilizing compounds.

The kinetic studies reveal that the polymerization rate follows the general expression: Rate = k[M][LA], where k is the apparent rate constant, [M] is the monomer concentration, and [LA] is the Lewis acid concentration. The temperature dependence of the rate constant follows Arrhenius behavior, with activation energies typically ranging from 20 to 35 kilojoules per mole depending on the specific Lewis acid employed [2] [3].

Radical Copolymerization with Acrylic and Styrenic Monomers

The radical copolymerization of 4-Vinylphenyldimethylsilicon with acrylic and styrenic monomers proceeds through a conventional free radical mechanism, with the kinetic behavior governed by the relative reactivities of the monomer species involved. The polymerization follows the terminal model for copolymerization kinetics, where the reactivity of the growing radical chain end is determined solely by the terminal monomer unit [5] [6].

When copolymerized with styrene, 4-Vinylphenyldimethylsilicon exhibits reactivity ratios of r1 = 0.65 and r2 = 0.51, indicating a tendency toward random copolymerization with slight preference for cross-propagation [7]. The product of the reactivity ratios (r1 × r2 = 0.33) suggests a moderate tendency toward alternation, though the system remains predominantly random in character. The propagation rate constants for the individual reactions are: k11 = 3.2 × 10^3 L mol^-1 s^-1 for silicon-terminated radicals adding to silicon monomers, k12 = 4.9 × 10^3 L mol^-1 s^-1 for silicon-terminated radicals adding to styrene, k21 = 6.1 × 10^3 L mol^-1 s^-1 for styrene-terminated radicals adding to silicon monomers, and k22 = 1.2 × 10^4 L mol^-1 s^-1 for styrene-terminated radicals adding to styrene [7] [6].

The copolymerization with methyl methacrylate demonstrates markedly different kinetic behavior, with reactivity ratios suggesting a strong preference for methyl methacrylate incorporation. The silicon-containing monomer exhibits limited homopolymerization tendency (r1 ≈ 0.1), while methyl methacrylate shows high reactivity (r2 = 8-12), resulting in copolymers that are predominantly rich in methyl methacrylate units regardless of the initial feed composition [5] [8]. This behavior is attributed to the electronic effects of the dimethylsilyl group, which reduces the electrophilicity of the vinyl carbon and consequently decreases its reactivity toward nucleophilic radicals.

The activation energies for propagation in these copolymerization systems vary significantly depending on the comonomer. For styrene copolymerization, the activation energy ranges from 28 to 32 kilojoules per mole, while for methyl methacrylate copolymerization, values of 25 to 30 kilojoules per mole are typical [6] [8]. These relatively low activation energies compared to homopolymerization systems reflect the enhanced reactivity resulting from the cross-propagation reactions.

The termination kinetics in these copolymerization systems follow a combination mechanism involving both combination and disproportionation reactions. The overall termination rate constant is composition-dependent, with values ranging from 2.5 × 10^7 to 4.2 × 10^7 L mol^-1 s^-1 at sixty degrees Celsius [6] [8]. The phi-factor, which describes the relative efficiency of cross-termination compared to self-termination, approaches unity in most cases, indicating that termination is diffusion-controlled and relatively insensitive to the chemical nature of the radical chain ends.

The molecular weight evolution during copolymerization follows predictable trends based on the Mayo equation, with number-average molecular weights typically ranging from 15,000 to 45,000 daltons under typical polymerization conditions. The polydispersity indices remain relatively narrow (1.8 to 2.2) throughout the polymerization, consistent with the living character of the radical process under controlled conditions [5] [6].

Sequence Control in Block and Gradient Copolymers via Anionic Pathways

The synthesis of well-defined block and gradient copolymers containing 4-Vinylphenyldimethylsilicon segments requires precise control over the polymerization sequence and monomer incorporation patterns. Anionic polymerization provides the most effective pathway for achieving such control, particularly when employing carefully optimized initiator systems and reaction conditions [9] [10].

The key to successful sequence control lies in the selective polymerization of the styryl group while maintaining the integrity of the silylvinyl functionality. Under optimized anionic conditions using cumylcesium as the initiator in a mixed solvent system of diethyl ether and 1,3-dioxane, the styryl group undergoes selective polymerization to yield polymers with narrow molecular weight distributions and polydispersity indices below 1.08 [9] [10]. The polymerization time must be carefully controlled to thirty minutes to minimize side reactions involving the silylvinyl group, which can lead to branching and crosslinking.

For block copolymer synthesis, sequential monomer addition represents the most straightforward approach. In this methodology, 4-Vinylphenyldimethylsilicon is first polymerized to complete conversion using cumylcesium initiator, followed by the addition of the second monomer such as styrene or methyl methacrylate [11] [12]. The living character of the polymerization ensures quantitative initiation of the second block, resulting in well-defined block copolymers with predictable molecular weights and narrow polydispersity indices ranging from 1.05 to 1.15 [11] [12].

The molecular weight of each block can be precisely controlled by adjusting the monomer-to-initiator ratio, with achievable block lengths ranging from 20 to 1000 repeat units. The efficiency of block formation is typically greater than 95%, as evidenced by the absence of homopolymer contamination in size exclusion chromatography traces [11] [12]. The glass transition temperatures of the resulting block copolymers reflect the individual contributions of each segment, with the silicon-containing block typically exhibiting a glass transition temperature around 30 degrees Celsius.

Gradient copolymers are synthesized using a semi-batch process where the second monomer is gradually added to the reaction mixture containing the first monomer and the living polymer chains [13] [14]. This approach results in a gradual change in comonomer composition along the polymer chain, with the gradient profile determined by the relative reactivity ratios and the rate of monomer addition. The sequence length distribution follows predictable patterns, with mean sequence lengths ranging from 3 to 15 repeat units depending on the feed composition and addition profile [13] [14].

The mechanistic transformation approach offers an alternative pathway for block copolymer synthesis, where different polymerization mechanisms are employed for each block. This strategy has been successfully demonstrated by combining anionic polymerization for the first block with cationic polymerization for the second block, using appropriate functional group transformations to enable the mechanistic switch [15] [16]. The resulting block copolymers exhibit excellent structural control with polydispersity indices typically ranging from 1.1 to 1.3.

Advanced linking methodologies have been developed to enable the synthesis of complex multiblock architectures containing three or more distinct segments. These approaches utilize specially designed coupling agents that can selectively react with living polymer chain ends, enabling the construction of triblock, tetrablock, and even pentablock copolymers [12] [17]. The molecular weight distribution remains narrow throughout the linking process, with polydispersity indices typically below 1.2 for multiblock structures containing up to five distinct segments.

Exact Mass

162.086476981 g/mol

Monoisotopic Mass

162.086476981 g/mol

Heavy Atom Count

11

Related CAS

28851-90-3

Dates

Last modified: 01-05-2024

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